molecular formula C20H22BrN3O4S B3212910 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide CAS No. 1106751-33-0

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide

Cat. No.: B3212910
CAS No.: 1106751-33-0
M. Wt: 480.4 g/mol
InChI Key: NAAOPRCXNUUGDM-UHFFFAOYSA-M
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Description

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxy group, and a nitrophenyl group

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves multiple steps. The starting materials typically include 4-ethoxyphenyl and 3-nitrophenyl derivatives, which undergo a series of reactions to form the final product. The synthetic route may involve the use of reagents such as hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The reaction conditions often require the presence of solvents like ethanol and catalysts such as triethylamine .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include optimizing reaction conditions, using more efficient catalysts, and implementing purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

In biology and medicine, 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has been studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines, making it a promising candidate for drug development .

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes, such as DNA replication or protein synthesis .

In anticancer applications, this compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It may also inhibit the proliferation of cancer cells by disrupting their cell cycle .

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives and other imidazo[2,1-b][1,3]thiazine derivatives . These compounds share some structural similarities but differ in their functional groups and overall properties.

For example, 1,3,4-thiadiazole derivatives are known for their antimicrobial and anticancer activities, similar to this compound . the presence of different functional groups in these compounds can lead to variations in their biological activities and mechanisms of action.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N3O4S.BrH/c1-2-27-18-9-7-16(8-10-18)21-14-20(24,22-11-4-12-28-19(21)22)15-5-3-6-17(13-15)23(25)26;/h3,5-10,13,24H,2,4,11-12,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAOPRCXNUUGDM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 2
Reactant of Route 2
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 3
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 4
Reactant of Route 4
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 5
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Reactant of Route 6
Reactant of Route 6
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide

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